molecular formula C22H23N5O3S B2581039 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1448036-08-5

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2581039
CAS No.: 1448036-08-5
M. Wt: 437.52
InChI Key: LKNXDURQVUHOEB-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds closely related to the specified chemical often involves detailed synthesis protocols and structural analysis. For instance, studies have synthesized compounds by reacting specific precursors under controlled conditions, followed by characterization through techniques like X-ray diffraction, NMR, and mass spectrometry. Such research lays the groundwork for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals, material science, and chemical sensors. The synthesis and crystal structure of pyrazole derivatives, as elucidated by Prabhuswamy et al. (2016), offer insights into the molecular arrangements and interactions that could influence the compound's physical and chemical properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Potential Applications

The applications of such compounds span across various domains, from pharmaceuticals, where they might serve as templates for drug design, to materials science, where their unique structural features could be exploited in the development of new materials with specific optical or electronic properties. For example, the investigation into the antimicrobial and docking studies of related compounds suggests their potential utility in developing new therapeutics with specific biological targets. The research by Spoorthy et al. (2021) provides an example of how these compounds can be evaluated for their biological activity, thereby underscoring their significance in drug discovery and development processes (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and quantum chemical calculations, are pivotal in predicting the behavior of these compounds within biological systems or as materials with specific functionalities. Such investigations help in understanding the interaction mechanisms at the molecular level, providing a basis for rational design and optimization in various applications. The work by Nassar, Atta-Allah, and Elgazwy (2015) demonstrates the use of molecular modeling to evaluate the anti-tumor potential of pyrazolo[3,4-d]pyrimidine derivatives, highlighting the role of computational chemistry in augmenting the development of compounds with desired biological activities (Nassar, Atta-Allah, & Elgazwy, 2015).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-26-19(14-18(24-26)16-13-15(29-2)6-7-20(16)30-3)22(28)23-9-11-27-10-8-17(25-27)21-5-4-12-31-21/h4-8,10,12-14H,9,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNXDURQVUHOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.